N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide
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Description
N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide, also known as CK-666, is a small molecule inhibitor that has gained significant attention in the field of cell biology and medicinal chemistry. This compound has been extensively studied for its potential use in cancer treatment, as well as its ability to inhibit cell migration and invasion.
Scientific Research Applications
Colorimetric Sensing of Fluoride Anions
Research has shown that certain benzamide derivatives, like N-(cyano(naphthalen-1-yl)methyl)benzamides, are effective in colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride anions, demonstrating their potential as sensing materials (Younes et al., 2020).
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, similar in structure to the compound , have been synthesized and investigated for their gelation behavior. These compounds are important in the field of crystal engineering and have shown potential in creating stable gels in various solvents (Yadav & Ballabh, 2020).
Synthesis of Soluble Polymides
Research involving similar compounds, such as 2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene, indicates the potential for synthesizing novel polyimides. These polyimides exhibit high thermal stability and solubility in various organic solvents, making them useful in materials science (Imai, Maldar & Kakimoto, 1984).
Catalysis and Polymerization
Benzamide derivatives have been explored for their catalytic properties and applications in polymerization processes. For example, the oxidative cycloaddition of benzamides and alkynes has been developed using Rh(III) catalysts, demonstrating the versatility of benzamide compounds in chemical synthesis (Hyster & Rovis, 2010).
Fluorescent Derivatives
The synthesis of fluorescent derivatives from compounds like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol suggests that benzamide derivatives could be used to develop new fluorescent materials for various applications (Padalkar et al., 2011).
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKNOYLOLJPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide |
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